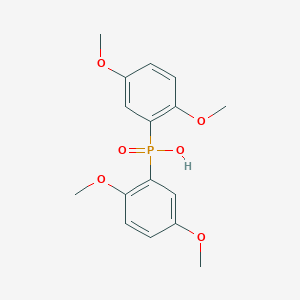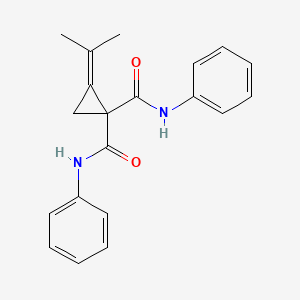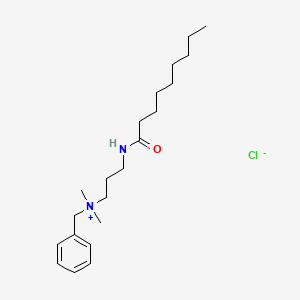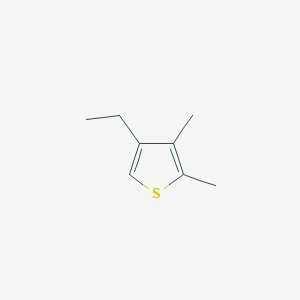
4-Ethyl-2,3-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,3-dimethylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes ethyl and dimethyl substituents on the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dimethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P₂S₅) to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and nitriles, is another method used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: Though less common, nucleophilic substitution can occur, especially in the presence of strong nucleophiles.
Oxidation and Reduction: Thiophenes can be oxidized to sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of acetic acid are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Electrophilic Substitution: Products include halogenated thiophenes, nitrothiophenes, and acylthiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,3-dimethylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,3-dimethylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs inhibit kinases or modulate ion channels, leading to therapeutic effects . The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with no substituents.
2-Methylthiophene: A thiophene derivative with a single methyl group.
3-Ethylthiophene: A thiophene derivative with an ethyl group at the third position.
Uniqueness: 4-Ethyl-2,3-dimethylthiophene is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects and steric hindrance, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
71646-50-9 |
|---|---|
Molekularformel |
C8H12S |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
4-ethyl-2,3-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ZVODHZUXQDXNON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


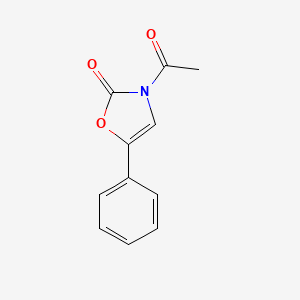

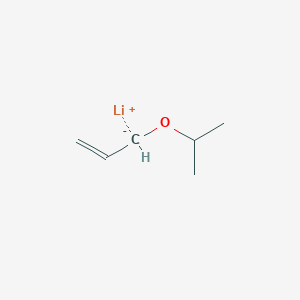
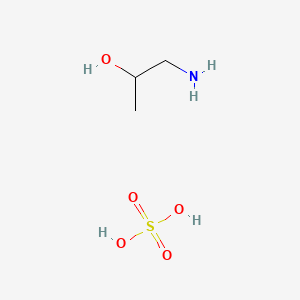
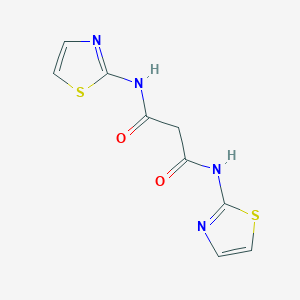
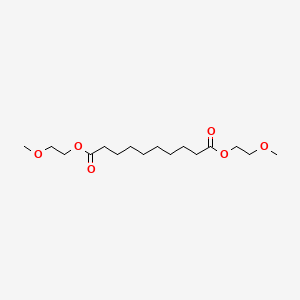
![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
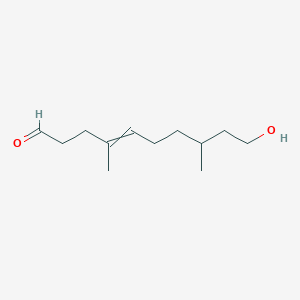
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
